4-Thiazolol, 2-(methylamino)-

Description

Contextualization of Thiazole (B1198619) Scaffold Significance in Chemical Biology and Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug discovery. beilstein-journals.orgnih.gov Its structural and electronic properties make it a versatile building block for the synthesis of compounds with a wide array of biological activities. mdpi.com The thiazole moiety is a key component in numerous clinically approved drugs, including the antiretroviral ritonavir (B1064) and the anti-inflammatory meloxicam. mdpi.com

The significance of the thiazole scaffold stems from its ability to interact with various biological targets. Derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral activities. mdpi.comnih.govnih.gov This wide applicability is due in part to the thiazole ring's capacity for diverse substitutions at multiple positions, allowing for the fine-tuning of a molecule's physicochemical properties and biological function. nih.gov The development of new synthetic methods to create diverse thiazole derivatives remains an active area of research, underscoring the scaffold's enduring importance. nih.gov Researchers continue to explore thiazole-containing compounds to address challenges like drug resistance and to develop new therapeutic agents with improved potency and lower toxicity. researchgate.net

Rationale for Investigating 4-Thiazolol, 2-(methylamino)- as a Research Target

The specific compound 4-Thiazolol, 2-(methylamino)- is a subject of research interest primarily due to its role as a crucial structural motif and synthetic intermediate for the development of more complex, biologically active molecules. evitachem.comevitachem.com While research may not always focus on the end biological activity of this specific molecule, its utility as a foundational scaffold is well-documented in the synthesis of novel chemical entities with therapeutic potential.

One of the key areas where derivatives of this compound have shown promise is in the development of kinase inhibitors . nih.gov Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. cancertreatmentjournal.com For instance, derivatives of 4-(2-(methylamino)thiazol-5-yl)pyrimidine have been identified as potent inhibitors of cyclin-dependent kinase 12 (CDK12), a potential target in esophageal squamous cell carcinoma. nih.gov Similarly, substituted 2-anilino-4-(thiazol-5-yl)pyrimidines, synthesized from intermediates like ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate, have been developed as highly active CDK9 inhibitors. nih.govacs.org The 2-aminothiazole (B372263) core, a key feature of the title compound, was the template that led to the discovery of Dasatinib, a potent pan-Src kinase inhibitor used in cancer therapy. nih.gov

Furthermore, derivatives incorporating the 2-(methylamino)thiazole structure have been explored for their antimicrobial and antiproliferative activities. mdpi.comresearchgate.net Studies have shown that compounds synthesized using 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (B1602948) as a starting material exhibit significant antibacterial and antifungal properties. nih.gov Other research has focused on synthesizing novel hydrazones from a 2-(methylamino)thiazole core, which have demonstrated antiproliferative effects against various cancer cell lines. researchgate.net

The chemical nature of 4-Thiazolol, 2-(methylamino)- also presents interesting research questions regarding its tautomerism. beilstein-journals.orgnih.gov Like other 2-amino-4-hydroxythiazoles, it can exist in different tautomeric forms, such as the 2-imino-thiazolidin-4-one form. beilstein-journals.orgresearchgate.net The predominant tautomer can be influenced by factors like the solvent and the nature of substituents, which in turn affects the molecule's reactivity and how it can be used in further chemical synthesis. beilstein-journals.org Understanding this equilibrium is crucial for designing synthetic pathways and predicting the structural properties of resulting derivatives.

Table 1: Physicochemical Properties of [2-(Methylamino)-1,3-thiazol-4-yl]methanol Note: Data for the closely related analogue [2-(Methylamino)-1,3-thiazol-4-yl]methanol is presented here due to limited public data on the parent 4-Thiazolol.

| Property | Value | Source |

| IUPAC Name | [2-(methylamino)-1,3-thiazol-4-yl]methanol | PubChem nih.gov |

| Molecular Formula | C5H8N2OS | PubChem nih.gov |

| Molecular Weight | 144.20 g/mol | PubChem nih.gov |

| XLogP3 | 0.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

Overview of Academic Research Trajectories for Novel Chemical Entities

The journey of a novel chemical entity like 4-Thiazolol, 2-(methylamino)- from a synthetic building block to a potential lead compound follows established, yet evolving, research trajectories. The initial step often involves its synthesis and characterization, followed by its use in creating a library of related derivatives to explore structure-activity relationships (SAR). nih.gov

A primary goal in modern drug discovery is the identification of molecules that can selectively interact with specific biological targets, such as enzymes or receptors. rjonco.com For scaffolds like 2-(methylamino)thiazole, a common trajectory is the development of kinase inhibitors. nih.govcancertreatmentjournal.com This involves designing derivatives that fit into the ATP-binding pocket of a target kinase, thereby blocking its activity. cancertreatmentjournal.com Computational tools, including molecular docking, are frequently used to predict how these compounds might bind to their targets, guiding the synthesis of more potent and selective inhibitors. nih.gov

Another major research avenue is the development of antimicrobial agents. mdpi.comresearchgate.net With rising antimicrobial resistance, there is a constant need for new compounds that can overcome existing resistance mechanisms. rjonco.com Research in this area involves screening thiazole derivatives against various strains of bacteria and fungi to identify compounds with significant activity. mdpi.com

Table 2: Examples of Biologically Active Derivatives Based on the 2-(Methylamino)thiazole Scaffold

| Derivative Class | Investigated Activity | Research Finding | Reference(s) |

| 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives | CDK12 Inhibition | Identified a potent inhibitor (H63) with excellent anti-esophageal squamous cell carcinoma (ESCC) activity in vitro and in vivo. | nih.gov |

| Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9 Inhibition | Developed highly active CDK9 inhibitors for potential cancer treatment. | nih.govacs.org |

| Imidazotriazole-incorporated thiazoles | Antimicrobial | Synthesized from a 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one precursor, some derivatives showed potent antibacterial activity. | mdpi.comnih.gov |

| 2-(Methylamino)thiazole-hydrazones | Antiproliferative | New derivatives showed antiproliferative effects on several human cancer cell lines. | researchgate.net |

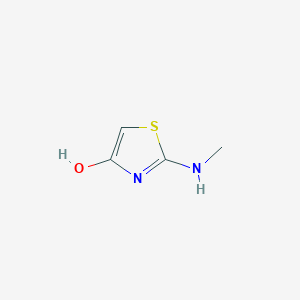

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6N2OS |

|---|---|

Molecular Weight |

130.17 g/mol |

IUPAC Name |

2-(methylamino)-1,3-thiazol-4-ol |

InChI |

InChI=1S/C4H6N2OS/c1-5-4-6-3(7)2-8-4/h2,7H,1H3,(H,5,6) |

InChI Key |

GJJHUVVOIQJVRA-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=CS1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 4 Thiazolol, 2 Methylamino

Strategic Approaches to Thiazole (B1198619) Ring Formation Relevant to 4-Thiazolol, 2-(methylamino)-

The synthesis of the thiazole ring is a cornerstone of heterocyclic chemistry, with several named reactions being adaptable for the creation of 2-amino-4-hydroxythiazole derivatives.

First described by Arthur R. Hantzsch in 1887, the Hantzsch thiazole synthesis is a classical and versatile method for preparing thiazole derivatives. synarchive.com The fundamental reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. synarchive.comresearchgate.net For the synthesis of 2-aminothiazoles, thiourea (B124793) or its substituted derivatives are commonly used as the thioamide component. rsc.org

In the context of 4-Thiazolol, 2-(methylamino)-, the Hantzsch synthesis would be adapted by reacting an appropriate α-haloacetyl compound with N-methylthiourea. The reaction proceeds through initial S-alkylation of the thiourea by the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to yield the 2-(methylamino)thiazole ring. The choice of the α-haloacetyl reactant is critical for introducing the hydroxyl group (or its keto tautomer) at the C4 position. Reactants such as ethyl chloroacetate (B1199739) or other α-haloesters are suitable precursors. researchgate.net The general scheme for this adaptation is a well-established route for producing 2-amino-4-thiazolidinones, which are tautomers of 4-thiazolols. researchgate.net

Recent advancements have focused on optimizing this reaction, including the use of microreactor systems to improve reaction control and yield. rsc.org One-pot, three-component procedures based on the Hantzsch synthesis have also been developed, often employing green catalysts to enhance efficiency and environmental friendliness. bepls.comnih.gov

Table 1: Hantzsch Synthesis General Parameters

| Component | Role | Example Reactants for 4-Thiazolol, 2-(methylamino)- |

|---|---|---|

| α-Halocarbonyl | Provides C4 and C5 of the thiazole ring | Chloroacetic acid, Ethyl chloroacetate |

| Thioamide | Provides S, C2, and N3 of the ring | N-methylthiourea |

| Solvent | Medium for reaction | Ethanol, Acetic Acid, Dioxane |

| Catalyst (Optional) | Enhances reaction rate | Silica supported tungstosilisic acid bepls.comnih.gov |

The Gabriel synthesis is a well-known method for transforming primary alkyl halides into primary amines, using potassium phthalimide (B116566) as a surrogate for an ammonia (B1221849) anion. wikipedia.orglibretexts.org While not a direct method for forming the thiazole ring itself, its principles can be applied in multi-step syntheses of precursors. The Gabriel synthesis prevents the over-alkylation that can occur with direct amination, ensuring the formation of a primary amine. chemistrysteps.commasterorganicchemistry.com

In a strategy relevant to thiazole synthesis, a precursor containing a suitable leaving group could be reacted with phthalimide. The resulting intermediate could then be further manipulated and cyclized. However, this is a more circuitous route compared to the Hantzsch synthesis. More closely related cyclization strategies often involve the reaction of thiourea with α-haloketones or esters, which is the domain of the Hantzsch reaction. researchgate.net For instance, the reaction of thiourea with ethyl bromoacetate (B1195939) can lead to the formation of a 2-aminothiazole (B372263) derivative. researchgate.net

It is important to note that the Gabriel synthesis is primarily a method for amine synthesis and is not typically categorized as a direct thiazole ring-forming reaction. wikipedia.org Its utility lies in the controlled synthesis of complex starting materials that might later undergo cyclization to form a heterocyclic ring.

In recent years, significant efforts have been directed toward developing environmentally benign methods for synthesizing thiazole derivatives to minimize hazardous waste and energy consumption. researchgate.netnih.gov These green approaches offer advantages such as milder reaction conditions, shorter reaction times, and simpler purification processes. bepls.comresearchgate.net

Key green chemistry strategies applicable to thiazole synthesis include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. bepls.com

Ultrasonic Irradiation : Sonication is another energy-efficient method that can promote the synthesis of thiazole derivatives, often at room temperature. bepls.commdpi.com

Green Solvents : Replacing hazardous organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a major focus. bepls.comresearchgate.net For example, 2-aminothiazoles have been synthesized efficiently from α-diazoketones and thiourea in PEG-400. bepls.com

Reusable Catalysts : The development of heterogeneous, recyclable catalysts, such as silica-supported tungstosilisic acid or cross-linked chitosan (B1678972) hydrogels, aligns with green chemistry principles by simplifying catalyst recovery and reuse. bepls.commdpi.com

Multi-Component Reactions (MCRs) : One-pot MCRs that combine several reactants to form the final product in a single step are highly efficient and atom-economical, reducing waste and simplifying procedures. bepls.comnih.gov

These methods provide sustainable and efficient pathways to the thiazole core, which can be applied to the synthesis of 4-Thiazolol, 2-(methylamino)-. researchgate.net

Development of Robust and Scalable Laboratory Synthesis Procedures for 4-Thiazolol, 2-(methylamino)-

The laboratory synthesis of 4-Thiazolol, 2-(methylamino)- (often existing as its tautomer, 2-(methylamino)thiazol-4(5H)-one) typically involves the reaction of an N-substituted thiourea with an α-haloester. nih.gov A common procedure involves reacting 1-methylthiourea with a 2-bromoalkanoic acid ester. nih.gov

A representative procedure can be adapted from the synthesis of related 2-(alkylamino)thiazol-4(5H)-one derivatives. nih.gov The reaction is generally carried out in a suitable solvent such as methanol (B129727) or ethanol, often in the presence of a base like sodium methoxide (B1231860) to facilitate the reaction. nih.gov The mixture is typically heated under reflux to drive the reaction to completion. The product can then be isolated and purified using standard laboratory techniques like filtration and recrystallization.

Table 2: Example Laboratory Synthesis Conditions for 2-(Alkylamino)thiazol-4(5H)-ones

| Reactant 1 | Reactant 2 | Base/Solvent | Conditions | Reference |

|---|---|---|---|---|

| 1-Isopropylthiourea | Aliphatic 2-bromoesters | Sodium methoxide / Methanol | Reflux | nih.gov |

| 1-Isopropylthiourea | Aromatic 2-bromoesters | Chloroform | Room Temperature | nih.gov |

| 1-Isopropylthiourea | Cycloalkyl 2-bromoesters | DIPEA / Ethanol | Heating | nih.gov |

These conditions can be adapted for a scalable synthesis of 4-Thiazolol, 2-(methylamino)- by using 1-methylthiourea as the starting thiourea derivative. The choice of solvent and base can be optimized to maximize yield and purity for larger-scale production.

Derivatization Strategies for 4-Thiazolol, 2-(methylamino)- Analogues

The 4-Thiazolol, 2-(methylamino)- scaffold is a valuable starting point for the synthesis of a diverse range of analogues, often for evaluation in medicinal chemistry. researchgate.netnih.gov Derivatization can occur at several positions, but modifications at the exocyclic methylamino group are of particular interest.

The 2-methylamino group of the thiazole ring possesses a reactive N-H bond that can participate in various chemical transformations, allowing for the synthesis of a wide array of derivatives.

Common derivatization strategies include:

Acylation : The nitrogen can be acylated using acid chlorides or anhydrides to form amides.

Alkylation : Further alkylation can lead to the formation of tertiary amines.

Condensation Reactions : The methylamino group can be condensed with aldehydes or ketones. More commonly, the core structure is first converted to a hydrazide, which is then condensed with aldehydes or ketones to form hydrazide-hydrazones, a strategy used to synthesize novel 2-metylamino-4-substituted-1,3-thiazoles with antiproliferative activity. researchgate.net

Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates can yield substituted ureas and thioureas, respectively.

These modifications are used to explore the structure-activity relationship of the parent compound and to develop new molecules with specific biological properties. For example, the synthesis of novel compounds containing di-, tri-, and tetrathiazole moieties has been achieved by reacting a 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one intermediate with various heterocyclic amines and thiosemicarbazone derivatives. nih.gov

Substitution Patterns on the Thiazole Ring for Research Purposes

The 2-(methylamino)-4-thiazolol scaffold is a valuable platform for chemical modification in medicinal chemistry research. Scientists introduce various substituents at different positions on the thiazole ring to explore structure-activity relationships (SAR) and develop novel compounds with specific biological activities. The primary sites for substitution are the C4 and C5 positions of the thiazole ring and the exocyclic methylamino group.

Halogenation: Halogens, particularly bromine and chlorine, are commonly introduced onto the thiazole ring, most often at the C5 position. rsc.org The halogenation of 2-aminothiazoles typically proceeds through an addition-elimination mechanism. rsc.org This modification is significant because the halogen atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions (e.g., Stille or Suzuki couplings), allowing for the introduction of more complex molecular fragments.

Substitution at the C4 Position: The C4 position, bearing the hydroxyl group (or oxo group in its tautomeric form), can be modified to introduce a variety of side chains. For example, the synthesis of novel 2-methylamino-4-substituted-1,3-thiazoles has been achieved by converting the 4-position into an acetate (B1210297) group, which is then elaborated into a hydrazide-hydrazone moiety. researchgate.net This type of modification allows for the connection of large and diverse chemical entities, such as chromone (B188151) scaffolds, to the thiazole core. researchgate.net

Substitution at the C5 Position: The C5 position is a frequent site for introducing substituents to modulate the biological and physicochemical properties of the molecule. Research has shown the synthesis of derivatives where a pyrimidin-2-amine group is attached to the C5 position of the 2-(methylamino)thiazole core. nih.gov This substitution pattern was explored in the development of novel inhibitors for specific protein kinases, demonstrating the importance of C5 functionalization in creating targeted therapeutic agents. nih.gov

The following table details common substitution patterns explored for research purposes.

| Substitution Site | Type of Substituent | Example of Reagent/Reaction | Research Purpose |

| C5 | Halogen (Br, Cl, I) | N-Bromosuccinimide (NBS), Appel-related conditions | To serve as a versatile synthetic handle for cross-coupling reactions. nih.govrsc.org |

| C5 | Heterocyclic rings (e.g., Pyrimidine) | Stille or Suzuki cross-coupling with a corresponding organometallic reagent | To develop kinase inhibitors and explore structure-activity relationships. nih.gov |

| C4 | Acetohydrazide-hydrazones | Condensation of an ethyl acetate derivative with hydrazine, followed by reaction with an aldehyde or ketone | To synthesize novel compounds with potential antiproliferative activity. researchgate.net |

| Exocyclic Amine | Acyl groups | Acyl chlorides (e.g., O-acetylsalicyloyl chloride) in the presence of a base | To produce thiazolide derivatives with potential antiviral properties. nih.gov |

| Exocyclic Amine | Sulfonyl groups | Benzenesulfonyl chlorides in the presence of a base | To create sulfonamide derivatives for biological evaluation. nih.gov |

These targeted modifications underscore the versatility of the 2-(methylamino)-4-thiazolol scaffold as a building block in the design and synthesis of new chemical entities for various research applications.

Computational and in Silico Investigations of 4 Thiazolol, 2 Methylamino

Molecular Modeling and Docking Studies for Biological Target Identification

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 4-Thiazolol, 2-(methylamino)-, and a macromolecular target, typically a protein or enzyme. These methods are fundamental in identifying potential biological targets and understanding the molecular basis of a compound's activity. For thiazole (B1198619) derivatives, these studies have been instrumental in exploring their potential as inhibitors for various enzymes, including kinases and cyclooxygenases (COX). nih.govacs.org

The rational design of new drugs can be broadly categorized into two approaches: ligand-based and structure-based drug design. nih.govslideshare.net

Ligand-Based Drug Design (LBDD): This approach is employed when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the knowledge of other molecules (ligands) that are known to bind to the target. By analyzing the common structural features and properties (pharmacophores) of these active ligands, a model can be built to predict the activity of new, untested compounds. nih.gov For a novel compound like 4-Thiazolol, 2-(methylamino)-, if other similar thiazole derivatives have known activity against a specific target, LBDD methods like 3D quantitative structure-activity relationships (3D-QSAR) can be used to design more potent analogues. nih.govnih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target receptor is available, typically through X-ray crystallography or NMR, SBDD becomes the method of choice. nih.gov This approach involves docking the candidate molecule into the active site of the target protein to predict its binding conformation and affinity. slideshare.net This allows for the direct design of molecules that fit the binding site with high specificity. nih.gov For instance, if 4-Thiazolol, 2-(methylamino)- were to be evaluated as a kinase inhibitor, its structure could be docked into the ATP-binding site of a specific kinase to predict its inhibitory potential. nih.govnih.gov

The integration of both ligand- and structure-based approaches can lead to a more comprehensive design strategy for novel inhibitors. nih.gov

Molecular docking simulations are the primary tool for predicting how a ligand like 4-Thiazolol, 2-(methylamino)- will interact with a potential receptor. The simulation places the ligand into the binding site of a protein and scores the different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

In studies of related thiazole derivatives, docking has been used to elucidate binding patterns within the active sites of enzymes like COX-1 and COX-2. acs.org For example, simulations can reveal key hydrogen bond interactions between the amine or thiazole nitrogen atoms and amino acid residues in the receptor's active site. The predicted binding affinity, often expressed as a docking score or estimated free energy of binding (e.g., using MM-GBSA methods), provides a quantitative measure of the ligand's potential potency. acs.orgnih.gov Derivatives of 2-aminothiazole (B372263) have shown excellent binding interactions in docking studies against targets like aurora kinases, with high docking scores indicating stable binding. nih.gov For instance, a study on 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives identified potent inhibitors of cyclin-dependent kinase 12 (CDK12) through such computational evaluations. nih.gov

Quantum Chemical Calculations for Conformational Analysis and Reactivity Studies

Quantum chemical calculations offer a deeper understanding of a molecule's intrinsic electronic properties, which govern its conformation, stability, and reactivity. Methods like Density Functional Theory (DFT) are used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies.

For heterocyclic compounds like thiazolidinone derivatives, computational studies using Gaussian programs have been employed to determine their geometric and electronic structures. jmchemsci.com Such calculations can identify the most stable conformation (the lowest energy state) of 4-Thiazolol, 2-(methylamino)-. Conformational studies are crucial as a molecule's 3D shape dictates how it can fit into a receptor's binding site. mdpi.com

Furthermore, these calculations can predict the molecule's reactivity. The distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate which parts of the molecule are likely to participate in chemical reactions or form interactions with a biological target. For example, regions with high negative electrostatic potential are likely to act as hydrogen bond acceptors. Studies on related molecules like 2-aminothiazole-4-carboxylic acid have used these methods to understand complex photochemical reactions. mdpi.com

In Silico Pharmacokinetic and Pharmacodynamic Prediction Methodologies (ADMET Prediction for Research Guidance)

A promising drug candidate must not only have high affinity for its target but also possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools are widely used to predict these properties early in the drug discovery process, helping to prioritize candidates with better drug-like characteristics. nih.gov

For various thiazole derivatives, computational tools like SwissADME and QikProp have been used to calculate key physicochemical and pharmacokinetic parameters. nih.gov These predictions are often guided by frameworks like Lipinski's Rule of Five, which helps assess the oral bioavailability of a compound.

The predicted ADMET profile for a research compound like 4-Thiazolol, 2-(methylamino)- can provide crucial guidance for further experimental studies. Below is an interactive table representing the types of ADMET properties that are typically predicted for thiazole derivatives, based on computational studies of similar compounds.

| Property Category | Parameter | Predicted Value Range for Thiazole Derivatives | Significance |

| Physicochemical Properties | Molecular Weight (MW) | < 500 g/mol | Influences absorption and distribution |

| LogP (Octanol/Water Partition) | -0.4 to 5.6 | Measures lipophilicity, affecting solubility and permeability | |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts cell permeability and oral bioavailability | |

| Hydrogen Bond Donors | < 5 | Affects binding and solubility | |

| Hydrogen Bond Acceptors | < 10 | Affects binding and solubility | |

| Pharmacokinetics (ADME) | Gastrointestinal (GI) Absorption | High to Low | Predicts how well the compound is absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeation | Yes/No | Indicates potential for central nervous system effects | |

| P-glycoprotein (P-gp) Substrate | Yes/No | Predicts susceptibility to active efflux from cells | |

| CYP450 Inhibition (e.g., 2D6, 3A4) | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions | |

| Drug-Likeness | Lipinski's Rule of Five | 0-1 violations | General indicator of oral bioavailability |

| Bioavailability Score | ~0.55 | A composite score predicting overall drug-likeness |

This table presents typical parameters and value ranges reported in computational studies of various thiazole derivatives and serves as an illustrative guide for the potential in silico evaluation of 4-Thiazolol, 2-(methylamino)-. researchgate.netnih.gov

These in silico predictions help researchers identify potential liabilities, such as poor absorption or potential for metabolic instability, allowing for structural modifications to optimize the compound's profile before committing to extensive synthesis and biological testing. nih.gov

Preclinical Biological Activity and Mechanistic Investigations of 4 Thiazolol, 2 Methylamino

In Vitro Biochemical and Cellular Assays for Mechanistic Elucidation

Enzyme Inhibition and Activation Studies in Defined Systems

No specific data on the enzymatic inhibition or activation by 4-Thiazolol, 2-(methylamino)- is available in the reviewed literature.

Receptor Binding Profiling and Ligand-Target Interactions

Information regarding the receptor binding profile and specific ligand-target interactions of 4-Thiazolol, 2-(methylamino)- could not be located.

Cellular Pathway Modulation and Signal Transduction Analysis

There are no available studies detailing the modulation of cellular pathways or signal transduction analysis for 4-Thiazolol, 2-(methylamino)-.

Cellular Biology Research on 4-Thiazolol, 2-(methylamino)-

Studies on Cellular Uptake and Subcellular Localization

No research detailing the cellular uptake mechanisms or the subcellular localization of 4-Thiazolol, 2-(methylamino)- has been found.

Investigations into Cell Cycle Regulation and Apoptotic Pathways in Research Models

Specific investigations into the effects of 4-Thiazolol, 2-(methylamino)- on cell cycle regulation or its ability to induce or inhibit apoptosis are not documented in the available scientific literature.

In Vivo Mechanistic Pharmacology in Preclinical Animal Models

Extensive literature searches did not yield specific in vivo mechanistic pharmacology studies for the chemical compound 4-Thiazolol, 2-(methylamino)-. Research in this area appears to be focused on more complex derivatives of the 2-aminothiazole (B372263) scaffold rather than this specific parent compound. The following sections detail the lack of available data for the requested preclinical investigations.

Elucidation of Molecular and Cellular Mechanisms in Model Organisms

Similarly, there is a lack of published research on the molecular and cellular mechanisms of 4-Thiazolol, 2-(methylamino)- in model organisms. While the broader class of 2-aminothiazole derivatives has been investigated for various biological activities, the specific in vivo molecular targets, signaling pathways, and cellular processes modulated by 4-Thiazolol, 2-(methylamino)- have not been elucidated. Mechanistic studies, which are crucial for understanding how a compound exerts its effects at a molecular level within a living organism, are absent from the current body of scientific literature for this particular chemical entity.

Structure Activity Relationship Sar Studies of 4 Thiazolol, 2 Methylamino Derivatives

Design Principles for SAR Analysis of Thiazole (B1198619) Scaffolds

The 2-aminothiazole (B372263) scaffold is a cornerstone in medicinal chemistry, valued for its role in a multitude of biologically active compounds. mdpi.comresearchgate.netnih.gov SAR studies typically dissect the molecule into three primary regions for modification: the 2-amino group, the thiazole core itself (positions C4 and C5), and any substituents attached to these positions. mdpi.comnih.gov

The 2-Amino Position (N2): This position is highly tolerant of modification and represents a primary site for introducing diversity to modulate activity and selectivity. nih.gov Converting the 2-amino group to a 2-amide is a common and often effective strategy. nih.gov For instance, in a series of antitubercular agents, introducing substituted benzoyl groups at the N2 position dramatically improved the minimum inhibitory concentration (MIC) by more than 128-fold compared to the initial hit compound. nih.gov The length and nature of acyl chains are also critical; a 3-propanamido group was found to confer better anticancer activity than a 2-acetamido moiety. nih.gov

The Thiazole C4 and C5 Positions: Substitutions on the thiazole ring itself are crucial for defining the compound's activity. The classic Hantzsch thiazole synthesis, which condenses α-haloketones with thioamides, remains a widely used method for introducing diversity at these positions. nih.govderpharmachemica.com Aromatic substitutions at C4 and C5 are often found to improve antitumor activity more than simple alkyl groups like methyl or ethyl carboxylate derivatives. nih.gov For example, SAR studies on antitubercular 2-aminothiazoles revealed that a 2-pyridyl moiety at the C4 position was essential for potency and intolerant to modification. nih.gov In contrast, other studies have successfully introduced a variety of aryl and heterocyclic groups at C4 and C5 to generate compounds with potent activities. mdpi.com

Synthetic Library Generation for Systematic SAR Exploration

To systematically explore the structure-activity relationships of the 2-(methylamino)-4-thiazolol scaffold, researchers rely on the generation of large, diverse chemical libraries. This is often achieved through combinatorial chemistry and parallel synthesis techniques, which allow for the rapid creation of numerous analogues. nih.gov

Solid-phase synthesis is a particularly powerful method for library generation. In one approach, a core thiazole skeleton is anchored to a solid support (resin). acs.org This immobilized core can then be treated with a diverse set of building blocks in a stepwise fashion to introduce variability at multiple points on the scaffold. For example, a 2,4,5-trisubstituted thiazole library was created by first synthesizing a core resin, which was then reacted with various amines, alkyl halides, and acid chlorides to create three points of diversity. acs.org The final compounds are then cleaved from the resin for biological screening.

Solution-phase parallel synthesis is another common approach. This method involves distributing a common intermediate into an array of reaction vessels and then treating each vessel with a different reactant to produce a library of related products. This technique was used to synthesize a combinatorial library of novel oxazol-thiazole bis-heterocycles. nih.gov The classic Hantzsch reaction is highly amenable to library synthesis, allowing for the condensation of various α-haloketones with different thioureas to produce a wide array of 2-aminothiazole derivatives. nih.govderpharmachemica.com These systematic approaches are essential for generating the large datasets needed for comprehensive SAR and QSAR analysis. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-Thiazolol, 2-(methylamino)- Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. For 2-aminothiazole analogues, QSAR studies have been instrumental in identifying key molecular descriptors that govern their potency as inhibitors of various enzymes, such as protein kinases. acs.orgtandfonline.comnih.gov

In a typical QSAR study, a series of analogues with known biological activities (e.g., IC₅₀ values) is used as a dataset. acs.orgijpsdronline.com Various molecular descriptors—representing steric, electronic, and hydrophobic properties—are calculated for each molecule. Statistical methods are then employed to build a model that predicts biological activity based on these descriptors.

For example, a QSAR study on 2-aminothiazole derivatives as inhibitors of Hec1/Nek2 for anticancer activity generated a model with a high correlation coefficient (R²) of 0.8436. nih.gov This indicates that the model could explain over 84% of the variance in the observed biological activity. Similarly, a study on 2-aminothiazole derivatives as Aurora kinase inhibitors yielded a robust model with an R² of 0.8902. acs.org

These models highlight the importance of specific descriptors. For instance, in one study, atomic volume, atomic charges, and Sanderson's electronegativity were identified as playing a significant role in inhibitory activity. acs.org The insights gained from QSAR models are invaluable for virtual screening and the rational design of new, more potent analogues of 4-Thiazolol, 2-(methylamino)- by prioritizing the synthesis of compounds with optimized descriptor values. tandfonline.comnih.gov

Below is an example data table illustrating the type of statistical parameters generated in a QSAR study of 2-aminothiazole derivatives.

| Statistical Parameter | Description | Reported Value nih.gov |

| R² | Coefficient of determination for the training set | 0.8436 |

| Q²_LOO | Cross-validation coefficient (Leave-One-Out) | 0.7965 |

| R²_ext | Predictive ability for the external test set | 0.6308 |

| CCC_tr | Concordance Correlation Coefficient (Training set) | 0.9151 |

Conformational and Stereochemical Influences on Biological Activity

The three-dimensional arrangement of a molecule—its conformation and stereochemistry—plays a critical role in its interaction with biological targets. nih.gov For derivatives of 4-Thiazolol, 2-(methylamino)-, these factors can significantly influence binding affinity and, consequently, biological activity.

Conformational analysis, often performed using computational methods like Density Functional Theory (DFT), helps determine the most stable three-dimensional shapes of a molecule. bohrium.com Studies on model compounds containing a thiazole-amino acid residue have shown that these structures tend to adopt a unique semi-extended β2 conformation. This preferred shape is stabilized by intramolecular hydrogen bonds, such as one between the amino group's hydrogen (N-H) and the thiazole's nitrogen atom (N_Tzl). bohrium.com Such conformational preferences can pre-organize the molecule for optimal binding to a target protein. Structural modeling and conformational studies are therefore crucial steps in the synthesis and characterization of new thiazole derivatives. mdpi.com

Stereochemistry, the spatial arrangement of atoms, is also fundamentally important. The majority of natural products and drug targets are chiral, meaning they exist in specific enantiomeric forms. nih.gov As a result, different stereoisomers of a drug can have vastly different biological activities, with one isomer often being significantly more potent than others. This stereoselectivity can arise from differences in how each isomer fits into a chiral binding pocket on a target protein or from stereospecific uptake by cellular transport systems. nih.gov While specific studies on the stereoisomers of 4-Thiazolol, 2-(methylamino)- are not detailed in the reviewed literature, the principle that stereochemistry is a critical driver of potency and pharmacokinetics is a well-established concept in medicinal chemistry that applies to this class of compounds. nih.gov Therefore, controlling the stereochemistry during synthesis is a key consideration in the development of bioactive thiazole derivatives.

Metabolic Fate and Pathway Characterization of 4 Thiazolol, 2 Methylamino in Research Models

In Vitro Metabolic Stability Assessment in Microsomal and Hepatocyte Systems

The initial evaluation of a compound's metabolic stability provides critical insights into its potential persistence and clearance in the body. For 4-Thiazolol, 2-(methylamino)-, in vitro assays utilizing liver microsomes and hepatocytes are standard methodologies. These systems contain the primary enzymes responsible for drug metabolism.

In these assays, the compound is incubated with either microsomes, which are subcellular fractions containing phase I enzymes like cytochrome P450s, or with intact hepatocytes, which offer a more complete metabolic picture by including both phase I and phase II enzymes. utsouthwestern.edunuvisan.com The rate of disappearance of the parent compound over time is monitored, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine key pharmacokinetic parameters such as the half-life (t½) and intrinsic clearance (CLint). nuvisan.comnih.gov

While specific quantitative data for 4-Thiazolol, 2-(methylamino)- is not extensively published in publicly accessible literature, the general approach involves standardized incubation conditions. Typically, a low micromolar concentration of the test compound is incubated with a defined concentration of microsomal protein or a specific density of hepatocytes in the presence of necessary cofactors like NADPH at 37°C. nih.gov The results from these studies help in classifying the compound's metabolic stability, ranging from low to high clearance.

Table 1: Representative In Vitro Metabolic Stability Assay Parameters

| Parameter | Microsomal Assay | Hepatocyte Assay |

| System | Liver microsomes from various species (e.g., human, rat, mouse) | Cryopreserved or fresh hepatocytes from various species |

| Compound Concentration | Typically 0.5-2 µM | Typically 0.5-2 µM |

| Protein/Cell Density | ~0.5-1 mg/mL microsomal protein | ~0.5-1 x 10^6 cells/mL |

| Cofactors | NADPH regenerating system for Phase I | Endogenous cofactors for Phase I and II |

| Incubation Time | Time course up to 60-240 minutes | Time course up to 4 hours or longer |

| Analysis Method | LC-MS/MS | LC-MS/MS |

| Endpoints | Half-life (t½), Intrinsic Clearance (CLint) | Half-life (t½), Intrinsic Clearance (CLint) |

This table represents typical experimental conditions for in vitro metabolic stability assays and is not based on specific published data for 4-Thiazolol, 2-(methylamino)-.

Identification and Characterization of Metabolites of 4-Thiazolol, 2-(methylamino)-

Identifying the metabolites of 4-Thiazolol, 2-(methylamino)- is essential for understanding its biotransformation pathways and identifying any potentially active or reactive metabolites. The process involves incubating the parent compound in in vitro systems, similar to stability assays but often at higher concentrations, to generate detectable quantities of metabolites. nih.gov

Following incubation, samples are analyzed using high-resolution mass spectrometry (HRMS) to detect and propose structures for potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. For thiazole-containing compounds, common metabolic transformations can include oxidation, demethylation, and conjugation reactions.

For a compound with the structure of 4-Thiazolol, 2-(methylamino)-, hypothetical metabolic modifications could include:

N-demethylation of the methylamino group.

Hydroxylation on the thiazole (B1198619) ring or other positions.

Conjugation reactions, such as glucuronidation or sulfation of a hydroxylated metabolite.

Table 2: Hypothetical Metabolites of 4-Thiazolol, 2-(methylamino)-

| Metabolite ID | Proposed Biotransformation | Analytical Technique for Identification |

| M1 | N-demethylation | LC-MS/MS, HRMS |

| M2 | Ring Hydroxylation | LC-MS/MS, HRMS |

| M3 | N-Oxidation | LC-MS/MS, HRMS |

| M4 | Glucuronide Conjugate of M2 | LC-MS/MS, HRMS with enzymatic hydrolysis |

This table is illustrative of potential metabolites based on common metabolic pathways for similar chemical structures and is not based on specific published data for 4-Thiazolol, 2-(methylamino)-.

Elucidation of Metabolic Pathways and Enzymes Involved in Preclinical Models

Once metabolites are identified, the next step is to determine the specific enzymes responsible for their formation. This is often achieved through reaction phenotyping studies. These studies may involve using a panel of recombinant human cytochrome P450 (CYP) enzymes to see which specific isoforms are capable of metabolizing 4-Thiazolol, 2-(methylamino)-.

Alternatively, chemical inhibition studies can be performed in liver microsomes. In these experiments, the metabolism of the compound is assessed in the presence of known selective inhibitors for major CYP enzymes (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6). A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that particular enzyme.

For many xenobiotics, the cytochrome P450 superfamily of enzymes, located primarily in the liver, plays a central role in phase I metabolism. utsouthwestern.edu Subsequent phase II reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), would be investigated if conjugated metabolites are detected. The elucidation of these pathways is critical for predicting potential drug-drug interactions and inter-individual variability in metabolism.

Analytical Methodologies for Research on 4 Thiazolol, 2 Methylamino

Chromatographic Techniques for Separation and Purity Assessment in Research Batches

Chromatographic methods are indispensable for separating "4-Thiazolol, 2-(methylamino)-" from starting materials, byproducts, and degradants in research batches, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for non-volatile and thermally labile compounds like many thiazole (B1198619) derivatives. nih.govmdpi.com

A typical analytical HPLC method for a thiazole-based compound involves reversed-phase chromatography. nih.gov This approach uses a nonpolar stationary phase (like C18) and a polar mobile phase, which is ideal for separating moderately polar compounds such as "4-Thiazolol, 2-(methylamino)-". The purity of a research batch is typically determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks in the chromatogram.

Key considerations for method development include:

Column Selection: A C18 or C8 column is generally suitable.

Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve optimal separation of impurities with varying polarities. onlinepharmacytech.info

Detection: UV detection is standard, with the wavelength selected based on the chromophore of the thiazole ring system to maximize sensitivity.

Below is a table representing a hypothetical HPLC method for purity assessment.

| Parameter | Condition | Purpose |

| Instrument | High-Performance Liquid Chromatography (HPLC) System | Separation and quantification |

| Column | C18, 4.6 x 150 mm, 5 µm | Stationary phase for reversed-phase separation |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for elution |

| Gradient | 5% to 95% B over 20 minutes | To elute compounds with a wide range of polarities |

| Flow Rate | 1.0 mL/min | Controls retention time and peak shape |

| Column Temp. | 30 °C | Ensures reproducible retention times |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance, typically around 254 nm |

| Injection Vol. | 10 µL | Volume of the sample introduced into the system |

Spectroscopic Methods for Structural Elucidation in Synthetic Research

Following synthesis, the definitive confirmation of the chemical structure of "4-Thiazolol, 2-(methylamino)-" is achieved through a combination of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For "4-Thiazolol, 2-(methylamino)-", one would expect to see distinct signals for the thiazole ring proton, the N-H proton, and the methyl group protons. chemicalbook.comchemicalbook.com

¹³C NMR reveals the number of chemically distinct carbon atoms. The spectrum would show characteristic signals for the carbons in the thiazole ring, including the carbon bearing the hydroxyl group (C-4) and the carbon attached to the methylamino group (C-2), as well as the methyl carbon. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers further structural confirmation by showing characteristic losses of functional groups. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For "4-Thiazolol, 2-(methylamino)-", key vibrational bands would include O-H stretching for the hydroxyl group, N-H stretching for the amino group, C-H stretching for the methyl group, and C=N and C-S stretching characteristic of the thiazole ring. mdpi.comchemicalbook.comresearchgate.net

The table below summarizes the expected spectroscopic data for the structural characterization of "4-Thiazolol, 2-(methylamino)-".

| Technique | Expected Observations and Interpretations |

| ¹H NMR | - Signal for the C5-H proton on the thiazole ring. - Broad singlet for the N-H proton. - Singlet (or doublet if coupled to N-H) for the -CH₃ group. - Broad singlet for the O-H proton. ias.ac.innanomedicine-rj.com |

| ¹³C NMR | - Signal for C2 (attached to -NHCH₃). - Signal for C4 (attached to -OH). - Signal for C5. - Signal for the methyl carbon (-CH₃). researchgate.net |

| Mass Spec. (EI-MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight of C₄H₆N₂OS. - Fragmentation patterns indicating loss of -CH₃, -OH, or other small fragments. nist.gov |

| IR Spectroscopy | - Broad absorption band around 3400-3200 cm⁻¹ (O-H stretch). - Absorption band around 3350-3250 cm⁻¹ (N-H stretch). - Absorption bands around 2950-2850 cm⁻¹ (C-H stretch). - Absorption band around 1640-1600 cm⁻¹ (C=N stretch). mdpi.comchemicalbook.com |

Quantitative Analytical Methods for Biological Matrix Studies in Preclinical Research

To understand the pharmacokinetic profile of "4-Thiazolol, 2-(methylamino)-" in preclinical studies, it is essential to have robust and validated analytical methods for its quantification in biological matrices such as plasma, blood, or urine. onlinepharmacytech.infodtic.mil

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. nih.gov The development of an LC-MS/MS method involves several critical steps:

Sample Preparation: The primary goal is to extract the analyte from the complex biological matrix and remove interferences like proteins and phospholipids (B1166683) that can suppress the MS signal. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). jetir.orgscielo.br SPE often provides the cleanest extracts and can be optimized for high recovery of the target analyte. nih.gov

Chromatography: A rapid HPLC or UHPLC method is developed to separate the analyte from any remaining matrix components before it enters the mass spectrometer. This typically involves a short C18 column and a fast gradient elution.

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer, usually operating in electrospray ionization (ESI) positive mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored for quantification, providing exceptional selectivity. nih.gov

A summary of typical LC-MS/MS method parameters is provided below.

| Parameter | Typical Setting/Condition | Rationale |

| Sample Prep. | Solid-Phase Extraction (SPE) or Protein Precipitation (PPT) | To remove matrix interferences and concentrate the analyte. nih.gov |

| LC System | UHPLC | Provides rapid and high-resolution separation. |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for fast, reversed-phase bioanalytical separations. |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Common mobile phase for good peak shape and ionization efficiency. |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Suitable for moderately polar, basic compounds like aminothiazoles. |

| Detection | Triple Quadrupole MS in MRM mode | Offers high selectivity and sensitivity for quantification. nih.gov |

| MRM Transition | Precursor ion (M+H)⁺ → Specific Product ion | Ensures highly specific detection of the target analyte. |

Before a bioanalytical method can be used to analyze preclinical study samples, it must undergo a rigorous validation process to ensure its reliability, as outlined by regulatory bodies like the FDA and international guidelines like ICH M10. nih.govich.orgeuropa.eu Validation confirms that the method is suitable for its intended purpose. globalresearchonline.net

The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous matrix components. europa.eu

Accuracy and Precision: Accuracy measures how close the measured concentrations are to the true value, while precision measures the variability of repeated measurements. These are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high QC levels. nih.gov

Calibration Curve: This demonstrates the relationship between the instrument response and the known concentration of the analyte over a specific range. The range is defined by the LLOQ and the upper limit of quantification (ULOQ).

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in an extracted sample to that of an unextracted standard.

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte, which can cause ion suppression or enhancement.

Stability: The stability of the analyte is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term (bench-top) stability, and long-term storage stability. nih.gov

The table below outlines typical acceptance criteria for these validation parameters.

| Validation Parameter | Acceptance Criteria (Typical) |

| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix. |

| Accuracy | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). nih.gov |

| Precision | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). nih.gov |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99; standards should be within ±15% of nominal (±20% at LLOQ). |

| Recovery | Should be consistent, precise, and reproducible. |

| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤15%. |

| Stability (Freeze-Thaw, Short-Term, Long-Term) | Mean concentrations of stability samples must be within ±15% of nominal concentrations. nih.gov |

Future Research Directions and Translational Perspectives for 4 Thiazolol, 2 Methylamino

Exploration of Novel Therapeutic Target Classes

The 2-aminothiazole (B372263) moiety is a constituent of various molecules demonstrating a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer effects. researchgate.netresearchgate.net This broad spectrum of activity suggests that derivatives of 4-Thiazolol, 2-(methylamino)- could be investigated against a diverse range of therapeutic targets.

Future research could focus on screening 4-Thiazolol, 2-(methylamino)- and its analogues against novel target classes that are gaining prominence in drug discovery. These may include enzymes, receptors, and signaling pathway components implicated in diseases with high unmet medical needs. For instance, the demonstrated potential of other thiazole (B1198619) derivatives as cyclin-dependent kinase (CDK) inhibitors opens avenues for investigating this compound in the context of cancer therapy. nih.gov A recent study on 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as CDK12 inhibitors for esophageal squamous cell carcinoma highlights the potential of this specific scaffold. nih.gov

Table 1: Potential Therapeutic Target Classes for 4-Thiazolol, 2-(methylamino)- Derivatives

| Target Class | Therapeutic Area | Rationale |

| Kinases (e.g., CDKs) | Oncology | Known activity of similar thiazole compounds. nih.gov |

| Proteases | Infectious Diseases, Oncology | Broad biological activity of the 2-aminothiazole scaffold. nih.gov |

| G-protein coupled receptors (GPCRs) | Various | Versatility of the thiazole ring in interacting with biological targets. |

| Ion Channels | Neurological Disorders | Potential for modulation of central nervous system targets. mdpi.com |

| Epigenetic Modifiers | Oncology, Inflammatory Diseases | Emerging area of drug discovery where novel scaffolds are needed. |

Integration with Advanced Drug Discovery Technologies (e.g., High-Throughput Screening, AI-driven Drug Discovery)

Modern drug discovery relies heavily on advanced technologies to accelerate the identification and optimization of new therapeutic agents. premierscience.com The amenability of the 2-aminothiazole scaffold to chemical modification makes 4-Thiazolol, 2-(methylamino)- an ideal candidate for integration into these high-tech discovery pipelines.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific biological target. mdpi.comenamine.net A library of derivatives based on the 4-Thiazolol, 2-(methylamino)- core could be synthesized and subjected to HTS campaigns to identify initial "hit" compounds for a variety of diseases. The straightforward chemistry often associated with thiazoles facilitates the creation of diverse chemical libraries. bohrium.com

Predict Novel Targets: Identify potential new therapeutic applications for 4-Thiazolol, 2-(methylamino)-. nih.gov

De Novo Design: Generate novel molecular structures based on the 4-Thiazolol, 2-(methylamino)- scaffold with optimized properties for a specific target. mdpi.com

Virtual Screening: Computationally screen virtual libraries of compounds to prioritize those with the highest likelihood of activity, reducing the time and cost of experimental screening. nih.gov

Potential for Prodrug Strategies and Targeted Delivery Approaches in Research

A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body at an effective concentration without causing undue side effects. Prodrug strategies and targeted delivery approaches are two methods used to address this challenge.

A prodrug is an inactive or less active form of a drug that is converted into the active form in the body, often at the site of action. nih.gov For 4-Thiazolol, 2-(methylamino)-, a prodrug approach could be explored to improve properties such as solubility, stability, or membrane permeability. This involves chemically modifying the molecule with a promoiety that is cleaved by enzymes or physiological conditions to release the active compound. nih.gov

Targeted delivery aims to concentrate a drug at its site of action, thereby increasing its efficacy and reducing systemic toxicity. This can be achieved by attaching the drug to a targeting moiety, such as an antibody or a ligand for a cell surface receptor, that specifically recognizes and binds to the target cells. The versatile chemistry of the thiazole ring would likely permit the attachment of such targeting moieties to a 4-Thiazolol, 2-(methylamino)- based therapeutic.

Role in Understanding Broader Thiazole Chemistry and Biological Interactions

The study of 4-Thiazolol, 2-(methylamino)- can contribute significantly to the broader understanding of thiazole chemistry and its interactions with biological systems. As a relatively simple substituted 2-aminothiazole, it can serve as a valuable tool for medicinal chemists and chemical biologists.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the thiazole ring and the methylamino group of 4-Thiazolol, 2-(methylamino)-, researchers can elucidate the key structural features required for interaction with specific biological targets. This information is crucial for the rational design of more potent and selective therapeutic agents. bohrium.com

Table 2: Key Areas of Investigation for Understanding Thiazole Chemistry

| Area of Investigation | Research Focus | Significance |

| Synthetic Methodologies | Development of novel and efficient synthetic routes to 2-aminothiazole derivatives. bohrium.com | Facilitates the creation of diverse compound libraries for drug discovery. |

| Bioisosteric Replacement | Investigating the replacement of the thiazole ring with other heterocycles to modulate biological activity and physicochemical properties. researchgate.net | Provides insights into the role of the thiazole core in molecular recognition. |

| Mechanistic Studies | Elucidating the molecular mechanisms by which 2-aminothiazole derivatives exert their biological effects. | Informs the selection of appropriate therapeutic targets and the design of safer drugs. |

| Spectroscopic and Crystallographic Analysis | Characterizing the three-dimensional structure of 4-Thiazolol, 2-(methylamino)- and its derivatives in complex with their biological targets. | Provides a detailed understanding of the binding interactions that drive biological activity. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(methylamino)-4-thiazolol derivatives, and how are these compounds characterized?

- Methodological Answer : A common approach involves condensation reactions between 2-aminothiazole precursors and appropriate aldehydes or ketones under reflux conditions. For example, refluxing 2-amino-4-phenylthiazole with aromatic aldehydes in ethanol with catalytic acetic acid yields Schiff base derivatives . Reaction progress is monitored via TLC (e.g., using ethyl acetate/hexane, 1:5 v/v), followed by recrystallization with ethanol-based solvents. Characterization typically includes melting point determination, H-NMR, and C-NMR to confirm substituent integration and regiochemistry .

Q. How can researchers optimize reaction yields for thiazole derivatives with sensitive functional groups (e.g., nitro or methoxy)?

- Methodological Answer : Sensitivity to substituents like nitro groups requires controlled reaction temperatures (e.g., 60–80°C) and inert atmospheres (N/Ar) to prevent side reactions. For methoxy-containing derivatives, prolonged reflux (6–8 hours) in ethanol with stoichiometric acetic acid improves cyclization efficiency. Adjusting solvent polarity (e.g., DMF for polar intermediates) can enhance solubility and yield .

Q. What spectroscopic techniques are most reliable for confirming the structure of 2-(methylamino)-4-thiazolol analogs?

- Methodological Answer : H-NMR is critical for identifying imine protons (δ 8.5–9.5 ppm) and methylamino groups (δ 2.5–3.0 ppm). C-NMR distinguishes thiazole ring carbons (δ 150–165 ppm) and carbonyl groups. IR spectroscopy confirms C=N stretches (~1600 cm) and NH vibrations (~3300 cm). Mass spectrometry (ESI or EI) validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities of thiazole derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR modeling help correlate structural features (e.g., electron-withdrawing substituents) with activity. For instance, studies on 4-formylbenzoic acid-based thiazoles used docking to identify interactions with kinase targets, reconciling discrepancies between in vitro and cell-based assays . MD simulations (AMBER/GROMACS) assess binding stability under physiological conditions .

Q. What strategies address inconsistencies in synthetic yields when scaling up thiazole derivatives for in vivo studies?

- Methodological Answer : Batch-to-batch variability often arises from impurities in starting materials (e.g., 2-aminothiazole purity >97%). Implementing HPLC purification post-synthesis and optimizing catalyst loading (e.g., acetic acid at 2–3 drops per 0.001 mol substrate) improve reproducibility. Pilot-scale reactions should use controlled cooling rates to minimize precipitate agglomeration .

Q. How do substituent electronic effects influence the antimicrobial activity of 2-(methylamino)-4-thiazolol derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO, -Cl) enhance activity against Gram-positive bacteria by increasing compound lipophilicity and membrane penetration. Conversely, electron-donating groups (e.g., -OCH) improve solubility but may reduce potency. SAR studies on 4-phenylthiazole analogs demonstrated that nitro-substituted derivatives exhibit MIC values 2–4× lower than methoxy analogs against S. aureus .

Q. What are the key challenges in validating the anticancer mechanisms of thiazole derivatives with conflicting in vitro data?

- Methodological Answer : Discrepancies may arise from off-target effects or assay conditions (e.g., serum protein binding). Combining transcriptomics (RNA-seq) with kinase inhibition profiling (e.g., CDK1/GSK3β assays) clarifies primary targets. For example, thiazolo[5,4-b]pyridine-2-thiol derivatives showed selective CDK1 inhibition (IC < 1 μM) in kinase screens but required cytotoxicity validation via apoptosis markers (caspase-3/7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.